Cas no 877636-25-4 ([4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- F2510-0109
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- 877636-25-4
- AB00687542-01
- SR-01000020392-1
- [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate
- AKOS024654781
- SR-01000020392
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate
-
- Inchi: 1S/C17H10ClFN2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2
- InChI Key: VJISKANEUAYIFQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(=O)OC1=COC(=CC1=O)CSC1N=CC=CN=1)F
Computed Properties
- Exact Mass: 392.0033838g/mol
- Monoisotopic Mass: 392.0033838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 104Ų
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2510-0109-2μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate |
877636-25-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2510-0109-1mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate |
877636-25-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2510-0109-2mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate |
877636-25-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate
Compound Introduction: [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate and CAS No. 877636-25-4
Compound with the CAS number 877636-25-4 and the product name [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
The molecular framework of this compound consists of a pyran ring substituted with a 4-oxo group at the 3-position and a 6-(pyrimidin-2-ylsulfanylmethyl) moiety at the 6-position, further connected to a benzoate ester derivative featuring both 2-chloro and 6-fluorine substituents. This unique arrangement of functional groups imparts distinct chemical properties that make it a promising candidate for various biological assays and pharmacological studies.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit potent biological activity. The pyran ring system, in particular, has been extensively studied for its role in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The presence of the 4-oxo group enhances the electrophilicity of the ring, making it susceptible to nucleophilic attacks, which can be exploited in the design of enzyme inhibitors or receptor modulators.
The 6-(pyrimidin-2-ylsulfanylmethyl) substituent introduces a sulfur-rich moiety that can engage in various types of interactions with biological molecules. Sulfur-containing compounds are well-known for their versatility in drug design, often serving as key pharmacophores in small-molecule inhibitors. The pyrimidine ring itself is a common structural motif found in many bioactive molecules, including antiviral and anticancer agents. By combining these elements, the compound exhibits a multifaceted interaction profile that could be leveraged for therapeutic purposes.
The benzoate ester portion of the molecule, adorned with both 2-chloro and 6-fluorine substituents, adds another layer of complexity to its chemical behavior. Halogenated aromatic compounds are frequently employed in medicinal chemistry due to their enhanced metabolic stability and improved binding affinity to biological targets. The chlorine atom at the 2-position can participate in dipole-dipole interactions with polar residues in proteins, while the fluorine atom at the 6-position can increase lipophilicity and reduce susceptibility to enzymatic degradation.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The synthesis process also necessitates rigorous purification protocols to isolate the desired product from potential byproducts.
In terms of biological activity, preliminary studies have suggested that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory pathways. The combination of the pyran ring, pyrimidine sulfide moiety, and halogenated benzoate ester appears to confer selective binding to target proteins, making it a potential lead compound for further development. Additionally, its structural features may contribute to favorable pharmacokinetic properties, such as improved solubility and bioavailability.
The use of computational modeling techniques has been instrumental in understanding the binding interactions between this compound and its potential targets. Molecular docking studies have revealed that it can effectively bind to active sites on enzymes involved in inflammatory processes, suggesting its therapeutic potential. These computational insights have guided experimental efforts aimed at optimizing its efficacy and reducing any potential side effects.
Ongoing research is focused on evaluating the pharmacological profile of this compound through both in vitro and in vivo assays. In vitro studies are designed to assess its activity against relevant enzymes and receptors, while animal models provide insights into its overall efficacy and safety profile. These studies are crucial for determining whether this compound can progress into clinical trials as a candidate for treating inflammatory diseases or other conditions.
The development of novel therapeutic agents relies heavily on advancements in synthetic chemistry and molecular biology. The compound described here exemplifies how innovative molecular design can lead to discoveries with significant medical implications. By leveraging cutting-edge synthetic methodologies and interdisciplinary approaches, researchers continue to expand the arsenal of tools available for addressing complex diseases.
In conclusion, [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate (CAS No. 877636-25-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular structure, characterized by specific functional groups such as 4-oxo, 6-(pyrimidin-2-ylsulfanylmethyl), 2-chloro, and 6-fluorine, offers potential advantages in terms of biological activity and pharmacokinetic properties. Continued investigation into this compound holds promise for contributing to advancements in drug development aimed at treating various diseases.
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